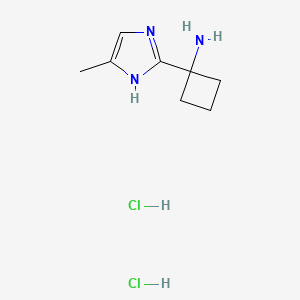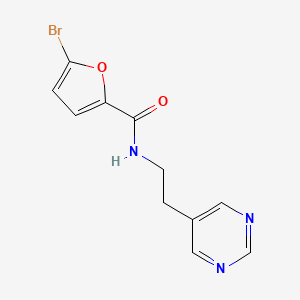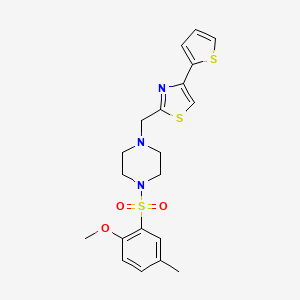![molecular formula C13H16N4O3S B2869081 N-((1H-苯并[d]咪唑-2-基)甲基)-1-(甲基磺酰基)氮杂环丁烷-3-甲酰胺 CAS No. 1428372-75-1](/img/structure/B2869081.png)
N-((1H-苯并[d]咪唑-2-基)甲基)-1-(甲基磺酰基)氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is a complex organic compound. The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is often found in various drugs and has diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4-(1H-benzo[d]imidazol-2-yl)phenol (BZ) .
科学研究应用
Antibacterial Agents
The benzothiazole moiety present in the compound has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole, such as the one , have been synthesized and tested for their efficacy against various bacterial strains. For instance, compounds with similar structures have shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This suggests potential applications of the compound as an antibacterial agent, particularly in the development of new antibiotics.
Antimicrobial Activity
Benzimidazole derivatives, which are structurally related to the compound, have been explored for their antimicrobial activities. These compounds have been tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast strains like Candida albicans. The compound’s efficacy is measured through MIC and minimum bactericidal concentration (MBC) determinations, indicating its potential as a broad-spectrum antimicrobial agent .
Corrosion Inhibition
The compound’s derivatives have been investigated for their role in corrosion inhibition. For example, Telmisartan, which contains a similar benzodiazole structure, has been found to act as a cathodic type inhibitor, increasing corrosion inhibition efficiency with higher concentrations. This suggests that the compound could be used in formulations to protect metals from corrosion, particularly in industrial settings .
Drug Discovery
The benzothiazole and benzimidazole moieties are known to play a significant role in drug discovery. They are part of many pharmacologically active compounds that target various diseases. The compound could serve as a scaffold for developing new drugs with potential applications in treating conditions like Parkinson’s disease, chronic obstructive pulmonary disease, and amyotrophic lateral sclerosis, among others .
Antioxidant Properties
Compounds with benzimidazole structures have been studied for their antioxidant properties. These studies involve various in-vitro assays to evaluate the compound’s ability to scavenge free radicals, reduce ferric ions, inhibit β-carotene bleaching, and prevent the formation of Thiobarbituric Acid Reactive Substances (TBARS). The compound’s antioxidant potential makes it a candidate for further research in oxidative stress-related diseases .
Material Science
The unique structure of benzodiazole and benzimidazole derivatives has found applications in material science. These compounds are used in the synthesis of polymers, supramolecular chemistry, and bioconjugation. Their properties can be harnessed for creating new materials with specific characteristics, such as fluorescence imaging and drug delivery systems .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)17-7-9(8-17)13(18)14-6-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCBNXPTVHHSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)


![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)
![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)
![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)